molecular formula C10H11NO4 B1365176 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid CAS No. 61916-60-7

3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1365176
CAS No.: 61916-60-7
M. Wt: 209.2 g/mol
InChI Key: RCVPARJLXXAYQW-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to an oxopropanoic acid moiety. The unique structure of this compound makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 4-methoxyaniline with a suitable acylating agent. One common method is the acylation of 4-methoxyaniline with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or chloroform. The reaction is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxyacetanilide: Another compound with a similar methoxyphenyl group but different functional groups.

    4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but has a boronic acid moiety instead of an amino group.

Uniqueness

3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid is unique due to its combination of the methoxyphenyl group with an amino and oxopropanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For instance, its antioxidant and anticancer activities are more pronounced compared to other methoxyphenyl derivatives .

Properties

IUPAC Name

3-(4-methoxyanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVPARJLXXAYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470153
Record name 3-(4-Methoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61916-60-7
Record name 3-(4-Methoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Starting from 4-methoxyaniline and following the procedure described above for the synthesis of compound 27 (example 8, scheme 8), title compound 157 was obtained in 56% yield. MS (m/z): 210.0 (M+H).
Quantity
0 (± 1) mol
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Yield
56%

Synthesis routes and methods II

Procedure details

To a solution of Intermediate 6A (14.4 g, 4.8 mmol) in 10:1 EtOAc/MeOH (220 mL) was added 10% Pd/C (250 mg). The reaction mixture was stirred vigorously under an atmosphere of hydrogen (40 psi) for 2 h. More 10% Pd/C (250 mg) was added and the reaction was stirred under 50 psi hydrogen for another 1 h. Additional 10% Pd/C (500 mg) was added and the reaction was stirred under 50 psi hydrogen for an additional 1 h. The reaction was filtered through a pad of Celite® and the filtrate was concentrated in vacuo to yield Intermediate 6B (11.1 g, 96%) as an off-white solid. LCMS Anal. Calc'd for C10H11NO4 209.20, found [M+H] 210.1.
Name
Intermediate 6A
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
EtOAc MeOH
Quantity
220 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mg
Type
catalyst
Reaction Step Four
Name
Quantity
500 mg
Type
catalyst
Reaction Step Five
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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